Evoxanthidine

Beschreibung

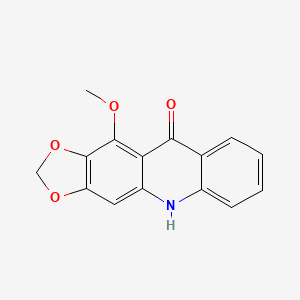

Structure

3D Structure

Eigenschaften

CAS-Nummer |

668-35-9 |

|---|---|

Molekularformel |

C15H11NO4 |

Molekulargewicht |

269.25 g/mol |

IUPAC-Name |

11-methoxy-5H-[1,3]dioxolo[4,5-b]acridin-10-one |

InChI |

InChI=1S/C15H11NO4/c1-18-15-12-10(6-11-14(15)20-7-19-11)16-9-5-3-2-4-8(9)13(12)17/h2-6H,7H2,1H3,(H,16,17) |

InChI-Schlüssel |

HHCAZEOWGVDROC-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC3=C1OCO3)NC4=CC=CC=C4C2=O |

Kanonische SMILES |

COC1=C2C(=CC3=C1OCO3)NC4=CC=CC=C4C2=O |

Herkunft des Produkts |

United States |

Chemical Synthesis and Structural Modifications of Evoxanthidine

Classical and Modern Strategies for Total Synthesis of Evoxanthidine

The total synthesis of acridone (B373769) alkaloids, including structures related to this compound, has historically relied on established methodologies, with modern advancements offering more efficient and versatile routes.

Classical Approaches: The Ullmann Condensation

A cornerstone in the synthesis of the acridone scaffold is the Ullmann condensation . This classical method typically involves the copper-catalyzed reaction between an anthranilic acid derivative and an appropriately substituted iodobenzene, or alternatively, a 2-chlorobenzoic acid with an aniline derivative. The reaction proceeds through a copper-promoted C-N bond formation, followed by an intramolecular cyclization to form the tricyclic acridone core. Traditional Ullmann reactions often necessitate harsh conditions, including high temperatures (frequently exceeding 210°C) and the use of high-boiling polar solvents such as N-methylpyrrolidone, nitrobenzene, or dimethylformamide wikipedia.org. The copper catalyst can be in the form of copper metal or various copper salts wikipedia.org. For instance, the synthesis of the acridone alkaloid glyfoline and its congeners has been achieved via the Ullmann condensation of anthranilic acids with iodobenzenes nih.gov.

Modern Synthetic Strategies

Contemporary synthetic chemistry offers a range of more sophisticated and milder methods for the construction of polysubstituted acridone skeletons. These modern strategies often provide greater control over regioselectivity and functional group tolerance.

One notable modern approach involves a modular and flexible three-step synthetic strategy. This method commences with the condensation of commercially available anthranilic acid and phenol derivatives, followed by a regioselective annulation to construct the tetracyclic core of acridone derivatives nih.gov. For example, the synthesis of various acridone derivatives can be initiated by the reaction of an anthranilic acid derivative with phloroglucinol in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) in a high-boiling solvent such as 1-hexanol nih.gov.

Another modern technique employs microwave irradiation to facilitate the synthesis of acridone derivatives. This green chemistry approach can significantly reduce reaction times and improve yields. For instance, the N-benzylation of acridone with benzyl halides can be efficiently carried out under solvent-free microwave conditions researchgate.net.

Furthermore, heterologous expression of plant-derived enzymes in microorganisms like Escherichia coli represents a cutting-edge biosynthetic approach. Acridone synthase (ACS), a type III polyketide synthase, can catalyze the condensation of anthraniloyl-CoA and malonyl-CoA to produce acridone derivatives. This method has been successfully used to synthesize 1,3-dihydroxy-9(10H)-acridone and 1,3-dihydroxy-10-methylacridone nih.gov.

| Synthetic Strategy | Key Reaction | Typical Conditions | Advantages | Reference |

| Classical | Ullmann Condensation | High temperature (>210°C), polar solvents (e.g., DMF), copper catalyst | Well-established, readily available starting materials | wikipedia.org |

| Modern | Condensation/Annulation | Reflux in 1-hexanol with TsOH catalyst | Modular, high yields, regioselective | nih.gov |

| Modern | Microwave-Assisted Synthesis | Solvent-free, microwave irradiation | Rapid, efficient, environmentally friendly | researchgate.net |

| Modern | Biosynthesis in E. coli | Heterologous expression of acridone synthase | Green synthesis, potential for novel derivatives | nih.gov |

Semisynthesis of this compound from Isolated Natural Precursors

Information regarding the specific semisynthesis of this compound from isolated natural precursors is not extensively detailed in the currently available scientific literature. However, the general principle of semisynthesis involves the chemical modification of a naturally occurring compound that is structurally related to the target molecule. For this compound, this would likely involve isolating a more abundant acridone alkaloid from a natural source, such as plants of the Rutaceae family, and then performing one or more chemical transformations to convert it into this compound.

Potential precursor alkaloids could be those that share the core acridone structure but differ in their substitution pattern. The semisynthetic steps might include reactions such as:

Demethylation: Conversion of methoxy (B1213986) groups to hydroxyl groups.

Methylation: Introduction of methyl groups onto hydroxyl or nitrogen atoms.

Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings.

Functional group interconversion: Modifying existing functional groups to those present in this compound.

While direct examples for this compound are scarce, the concept is well-established in natural product chemistry for the synthesis of other complex molecules.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of natural products like this compound are crucial for exploring their structure-activity relationships (SAR) and developing new therapeutic agents. By systematically modifying the structure of the parent compound, researchers can identify key pharmacophores and optimize biological activity.

The synthesis of acridone derivatives often involves multi-step sequences starting from the construction of the core acridone scaffold, followed by various functionalization reactions. For instance, N-alkylation of the acridone nitrogen is a common modification. This can be achieved by reacting the parent acridone with alkyl halides in the presence of a base. For example, 10-N-substituted acridones have been synthesized by reacting 9(10H)-acridone with chloroalkylamines or by a two-step process involving initial reaction with a chlorobromoalkane followed by displacement with a secondary amine nih.gov.

Another strategy for creating derivatives involves modifying the substituents on the aromatic rings. This can be accomplished by starting with appropriately substituted anthranilic acids and anilines in an Ullmann condensation or by performing electrophilic aromatic substitution reactions on the pre-formed acridone ring, although the latter can sometimes be challenging due to the electron-deficient nature of the acridone system.

The synthesis of more complex analogs can involve the introduction of additional rings or functional groups. For example, piperazine moieties have been incorporated onto the acridone scaffold to explore their potential as kinase inhibitors. This involved an initial N-alkylation of the acridone with methyl chloroacetate, followed by hydrolysis to the carboxylic acid, and subsequent amide coupling with piperazine derivatives nih.gov.

The following table summarizes some general strategies for the synthesis of acridone derivatives, which are applicable to the creation of this compound analogs.

| Modification Strategy | Synthetic Approach | Example Application | Reference |

| N-Alkylation | Reaction with alkyl halides | Synthesis of 10-N-substituted acridones for chemosensitizing studies | nih.gov |

| Amide Coupling | Activation of a carboxylic acid derivative followed by reaction with an amine | Synthesis of acridone-piperazine derivatives as MARK4 inhibitors | nih.gov |

| Ring Annulation | Titanium isopropoxide-mediated regioselective annulation | Synthesis of tetracyclic acridone alkaloids like atalaphyllidine | nih.gov |

These synthetic endeavors provide a platform for generating a diverse library of this compound analogs, enabling a thorough investigation of their biological properties and the potential for developing novel therapeutic agents.

Preclinical Investigations of Evoxanthidine S Biological Activities and Mechanisms

In Vitro Studies on Cellular and Molecular Targets

In vitro studies form the foundational phase of preclinical research, providing insights into the direct interactions of a compound with biological molecules and cells in a controlled laboratory setting. For Evoxanthidine, these investigations would target its potential antioxidant, antimicrobial, and enzyme-inhibiting properties, as well as its influence on cellular processes.

Evaluation of Antioxidant Activity and Mechanisms of Radical Scavenging

Antioxidant activity is a measure of a compound's ability to neutralize harmful free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. This evaluation is commonly performed using cell-free chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gove3s-conferences.orgmdpi.com In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical results in a color change, which can be measured spectrophotometrically to determine the compound's scavenging capacity. nih.govresearchgate.net The results are often expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. researchgate.net

Despite the common application of these assays for natural alkaloids, specific studies detailing the antioxidant activity of this compound using DPPH, ABTS, or other radical scavenging assays, and elucidating its specific mechanisms of radical scavenging, are not extensively detailed in the currently available scientific literature.

Assessment of Antimicrobial Properties (e.g., Antifungal, Antibacterial)

The investigation of antimicrobial properties is crucial for identifying new agents to combat pathogenic microorganisms. These assessments typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a compound against a panel of bacteria and fungi. nih.govfrontiersin.org The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov

Enzyme Inhibition Profiling (e.g., tyrosinase, α-amylase, α-glucosidase, acetylcholinesterase, butyrylcholinesterase)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Profiling a compound against a range of enzymes can reveal its potential therapeutic applications.

Tyrosinase: This enzyme is crucial for melanin (B1238610) production, and its inhibition is a target for agents treating hyperpigmentation. nih.govsemanticscholar.org Inhibition is typically measured by assessing the reduction in enzyme activity, with results reported as an IC50 value. semanticscholar.orgresearchgate.netnih.govresearchgate.net

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion. rsc.orgmdpi.com Their inhibition can slow glucose absorption, a therapeutic strategy for managing type 2 diabetes. mdpi.comnih.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes break down the neurotransmitter acetylcholine. Their inhibition is a primary treatment strategy for Alzheimer's disease to improve cognitive function. nih.govresearchgate.netnih.govmdpi.com

A thorough review of scientific literature indicates a lack of specific studies that have determined the IC50 values or investigated the kinetic mechanisms of this compound's inhibitory activity against tyrosinase, α-amylase, α-glucosidase, acetylcholinesterase, or butyrylcholinesterase.

Modulation of Specific Cellular Pathways and Processes

Bioactive compounds often exert their effects by modulating complex intracellular signaling pathways that control cellular processes like proliferation, inflammation, and apoptosis (programmed cell death). eurofinsdiscovery.comnih.govresearchgate.net Investigating these interactions helps to understand the compound's mechanism of action. For instance, many natural compounds are studied for their ability to influence pathways such as MAPKs, PI3K/Akt, or NF-κB, which are central to cell survival and inflammatory responses. nih.govnih.govnih.gov

However, specific preclinical research detailing the molecular mechanism of this compound, including its ability to modulate these or other specific cellular signaling pathways, has not been identified in the available literature.

Investigations into Cell-Based Assays for Mechanistic Understanding

Cell-based assays provide a more biologically relevant context than cell-free assays for understanding a compound's effects. nuvisan.comnuvisan.com These assays can measure various cellular responses, including cytotoxicity (cell death), cell proliferation, apoptosis, and changes in protein expression, to build a more comprehensive picture of the compound's mechanism of action. eurofinsdiscovery.comnuvisan.com

While these methods are standard in drug discovery, specific studies employing a range of cell-based assays to provide a detailed mechanistic understanding of this compound's biological activities are not described in the reviewed scientific reports.

In Vivo Animal Model Studies for Mechanistic Elucidation

Following promising in vitro results, in vivo studies using animal models are conducted to understand a compound's physiological effects, efficacy, and mechanisms in a whole-organism context. These models are crucial for studying complex biological responses such as inflammation, analgesia, or organ protection (e.g., hepatoprotection). nih.govmdpi.com For example, a compound's anti-inflammatory potential might be tested in a rodent model of paw edema, while its hepatoprotective effects could be evaluated in an animal model with chemically induced liver injury. nih.govmdpi.com

A comprehensive search of scientific databases did not yield any specific in vivo studies on this compound aimed at elucidating its biological mechanisms in animal models. Therefore, its effects on physiological and pathological processes in a living system remain uncharacterized in the public domain.

Despite a comprehensive search for scientific literature, there is insufficient specific data available on the chemical compound this compound to generate the requested article. The search did not yield any preclinical investigations into its biological activities and mechanisms of action within the specified contexts of inflammatory response and temporomandibular joint osteoarthritis (TMJOA). Furthermore, no studies concerning the structure-activity relationships (SAR) of this compound and its analogs were found.

The existing literature primarily consists of brief mentions of this compound within broader reviews of acridone (B373769) alkaloids, noting its natural origin and chemical classification. One metabolomics study identified this compound as a potential biomarker in the synovial fluid of patients with TMJOA, suggesting a possible association with the disease. However, this finding has not been followed up with preclinical studies to investigate its pathological role or therapeutic potential.

Specifically, the following sections and subsections of the requested article outline could not be addressed due to the lack of available research:

Structure-Activity Relationships (SAR) of this compound and its Analogs:No research has been published on the synthesis of this compound analogs or the systematic evaluation of how structural modifications impact its biological activity.

Identification of Pharmacophoric Requirements for Specific Activities:The key structural features of this compound responsible for any potential biological activity have not been identified.

Due to this absence of specific preclinical and SAR data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Further original research is required to elucidate the pharmacological properties and potential therapeutic applications of this compound.

Analytical Methodologies for Evoxanthidine Detection and Quantification

Advanced Chromatographic Techniques for Isolation and Purification (e.g., LC-MS, HPLC)

The isolation and purification of Evoxanthidine, an acridone (B373769) alkaloid, from its natural sources, primarily plants of the Rutaceae family, is a multi-step process that employs various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for achieving high purity of the target compound. ijcmas.com

Initially, crude extracts from plant material are often subjected to preliminary separation using column chromatography with silica (B1680970) gel as the stationary phase. This step helps in fractionating the extract based on polarity, thereby enriching the fractions containing acridone alkaloids like this compound.

For fine purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. thermofisher.comresearchgate.net This technique separates compounds based on their hydrophobicity. A C18 column is commonly used as the stationary phase, while the mobile phase typically consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ijcmas.comresearchgate.net The use of a gradient, where the concentration of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as the acridone structure of this compound exhibits strong absorbance in the UV region. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govscienceopen.com This hyphenated technique is particularly powerful for identifying and quantifying this compound in complex mixtures, even at low concentrations. In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized before being analyzed based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of this compound and provides structural information through fragmentation analysis. mdpi.com

Table 1: Representative HPLC Parameters for Acridone Alkaloid Separation This table presents a generalized set of parameters based on methods used for similar alkaloids. Specific conditions for this compound may require optimization.

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient, e.g., 10% to 90% B over 30 minutes |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV detector at approximately 254 nm and 390 nm |

| Injection Volume | 10 - 20 µL |

Spectroscopic Characterization Methods in this compound Research (e.g., UV, IR, NMR, Mass Spectrometry)

Once isolated, the structural elucidation of this compound is accomplished using a suite of spectroscopic techniques. Each method provides unique information about the molecule's chemical structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated aromatic system of the acridone core in this compound gives rise to characteristic absorption bands in the UV-Vis spectrum. Acridone alkaloids typically exhibit multiple absorption maxima. The spectrum provides a distinctive fingerprint that aids in the initial identification of the compound class. For acridone alkaloids, characteristic absorption bands are typically observed in the ranges of 250-280 nm and 380-420 nm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netnih.govvscht.cz Key expected peaks include those for N-H stretching, aromatic C-H stretching, a strong carbonyl (C=O) stretching from the acridone ketone group, aromatic C=C stretching, and C-O stretching from the methoxy (B1213986) and methylenedioxy groups. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are used to map out the carbon-hydrogen framework of this compound.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the methylenedioxy group protons.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, providing a carbon map of the structure. The chemical shifts indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of this compound with high precision, allowing for the confirmation of its molecular formula (C₁₅H₁₁NO₄). libretexts.org Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern provides valuable structural information, often revealing the loss of substituents like methyl (-CH₃) or methoxy (-OCH₃) groups from the acridone core. nih.gov

Table 2: Key Spectroscopic Data for this compound

| Technique | Observed Data / Characteristic Features |

|---|---|

| UV-Vis (λmax) | ~255, 275, 318, 395 nm |

| IR (νmax, cm⁻¹) | ~3430 (N-H), ~1630 (C=O, ketone), ~1600, 1580 (C=C, aromatic), ~1250 (C-O) |

| ¹H NMR (δ, ppm) | Aromatic protons (~7.0-8.5 ppm), Methylenedioxy protons (~6.1 ppm), Methoxy protons (~4.0 ppm), N-H proton (broad singlet) |

| ¹³C NMR (δ, ppm) | Carbonyl carbon (~180 ppm), Aromatic carbons (~100-150 ppm), Methoxy carbon (~56 ppm), Methylenedioxy carbon (~102 ppm) |

| HRMS (m/z) | [M+H]⁺ calculated for C₁₅H₁₂NO₄: 270.0761; found: 270.0766 |

Untargeted and Targeted Metabolomics Approaches for this compound Profiling in Complex Biological and Plant Extracts

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for analyzing this compound in its native biological context. Both untargeted and targeted approaches are employed, typically using LC-MS/MS as the core analytical technology. mdpi.com

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise measurement of a predefined set of known metabolites. mdpi.com This hypothesis-driven approach is used for the accurate quantification of this compound in various samples. A highly sensitive and selective LC-MS/MS method, often using a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, is developed. In MRM, specific precursor-to-product ion transitions for this compound are monitored, providing excellent specificity and minimizing interference from the complex matrix. This methodology is ideal for determining the concentration of this compound in different plant parts, studying its accumulation under various conditions, or for quality control purposes of herbal products.

The combination of these metabolomics strategies provides a comprehensive toolkit for this compound research, from its initial discovery in a complex extract to its precise quantification for various applications.

Table 3: Comparison of Metabolomics Approaches for this compound Analysis

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Objective | Comprehensive profiling, discovery | Absolute quantification of specific compounds |

| Scope | Broad (hundreds to thousands of metabolites) | Narrow (pre-defined list of metabolites) |

| Approach | Hypothesis-generating | Hypothesis-driven |

| Primary Technology | LC-HRMS (e.g., QTOF, Orbitrap) | LC-MS/MS (e.g., Triple Quadrupole) |

| Key Advantage | Discovery of novel or unexpected compounds | High sensitivity, specificity, and accuracy |

| Application for this compound | Profiling the entire acridone alkaloid family in a plant | Quantifying this compound levels for quality control |

Evoxanthidine in Green Chemistry and Materials Science Applications

Function of Evoxanthidine as a Reducing Agent in the Green Synthesis of Metal Nanoparticles

This compound functions as an effective reducing agent in the green synthesis of metal nanoparticles, such as silver nanoparticles (AgNPs). In these processes, this compound facilitates the conversion of metal ions into their elemental, nano-sized forms. This bio-reduction mechanism is a cornerstone of green synthesis, offering an alternative to harsh chemical reductants. The presence of specific functional groups within this compound's molecular structure, likely including phenolic hydroxyl groups and other electron-donating moieties, enables it to donate electrons to metal ions, thereby initiating the reduction process and promoting nanoparticle nucleation and growth mdpi.comresearchgate.netnih.govnih.gov. This approach minimizes the use of toxic chemicals and reduces energy consumption, making it an environmentally conscious method for nanoparticle production researchgate.netmdpi.com.

Role of this compound in Stabilizing Nanoparticle Structures

Beyond its reducing capabilities, this compound also plays a crucial role as a stabilizing or capping agent for the synthesized nanoparticles mdpi.comfrontiersin.orgnih.gov. Once metal nanoparticles are formed, they tend to aggregate due to their high surface energy. This compound molecules adsorb onto the surface of these nascent nanoparticles, forming a protective layer. This capping action prevents uncontrolled growth and aggregation, leading to the formation of stable, well-dispersed nanoparticles with controlled size and morphology researchgate.netnih.govresearchgate.netjscimedcentral.com. The specific functional groups, such as hydroxyl and carbonyl groups, on the this compound molecule are believed to be responsible for this stabilizing effect through electrostatic interactions or chelation with the nanoparticle surface nih.govjscimedcentral.com. This stabilization is critical for maintaining the unique properties of nanoparticles for various applications.

Preclinical Evaluation of Nanoparticles Synthesized Using this compound for Bioactivity

Nanoparticles synthesized using this compound as a key component in their production have shown promising bioactivity in preclinical evaluations. These evaluations focus on the therapeutic potential of the synthesized nanoparticles, particularly their antimicrobial and antioxidant properties.

Antimicrobial Efficacy in Preclinical Models

Preclinical studies have indicated that nanoparticles synthesized with the assistance of this compound exhibit significant antimicrobial efficacy. These nanoparticles have demonstrated the ability to inhibit the growth of various pathogenic bacteria in experimental models mdpi.comtoku-e.comfrontiersin.orgmdpi.comnih.govnih.gov. The mechanisms often involve the disruption of bacterial cell membranes, interference with essential cellular processes, or the generation of reactive oxygen species (ROS) that induce oxidative stress within microbial cells mdpi.commdpi.com. For instance, studies have reported notable zones of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli frontiersin.orgnih.gov. The effectiveness can be influenced by factors such as nanoparticle size, concentration, and the specific metal used in synthesis.

Antioxidant Potential in Experimental Systems

This compound-synthesized nanoparticles have also displayed considerable antioxidant potential in various experimental systems nih.govresearchgate.netmdpi.comjournalajbgmb.comscielo.brnih.govresearchgate.net. These nanoparticles can neutralize free radicals and scavenge reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative damage mdpi.comnih.gov. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed to quantify this activity nih.govjournalajbgmb.comscielo.brresearchgate.net. The antioxidant capacity is often attributed to the intrinsic properties of the nanoparticles themselves or the biomolecules from this compound that remain on their surface, which can directly interact with ROS or mimic the function of natural antioxidant enzymes researchgate.netmdpi.com.

Future Perspectives and Research Trajectories for Evoxanthidine

Elucidating Unexplored Biological Activities and Novel Molecular Targets

While the cytotoxic and antimalarial activities of some acridone (B373769) alkaloids are recognized, the full spectrum of Evoxanthidine's biological effects is likely yet to be uncovered. phcog.com Future research should prioritize the screening of this compound against a wider array of biological targets. Given the diverse pharmacological activities of alkaloids, promising areas for investigation include antiviral, antibacterial, antifungal, and immunomodulatory effects. rsc.org

A key objective will be the identification of novel molecular targets. Many acridone derivatives have been shown to interact with DNA, topoisomerases, telomerase, and protein kinases. nih.gov Advanced molecular biology and proteomic techniques could reveal previously unknown binding partners for this compound, potentially implicating it in novel cellular pathways. For instance, investigating its effects on signaling cascades, such as the PI3K/Akt/mTOR pathway, which has been identified as a target for other alkaloids, could yield significant insights. mdpi.comsemanticscholar.org The exploration of its potential to modulate the activity of G-quadruplex DNA structures, which are involved in the regulation of oncogenes, also presents a compelling research direction. rsc.org

Development of Advanced Synthetic Methodologies for Structure-Activity Relationship Studies

A thorough understanding of the relationship between the chemical structure of this compound and its biological activity is crucial for the development of more potent and selective analogs. This necessitates the development of advanced and efficient synthetic methodologies. While classical approaches to acridone synthesis, such as the Ullmann condensation, have been established, modern techniques can offer greater flexibility and control. nih.gov

Future synthetic efforts should focus on modular and convergent strategies that allow for the facile introduction of diverse substituents onto the acridone core. The application of palladium-catalyzed cross-coupling reactions, for example, can enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, facilitating the creation of a library of this compound derivatives. These derivatives can then be systematically evaluated to elucidate the impact of different functional groups on biological activity, leading to the identification of key structural motifs responsible for desired pharmacological effects. Structure-activity relationship (SAR) studies on related acridone alkaloids, such as glyfoline, have demonstrated that modifications to substituents on the acridone nucleus can dramatically impact cytotoxicity. nih.govacs.org

Application of Computational Chemistry and Artificial Intelligence in this compound-Based Compound Discovery

The integration of computational chemistry and artificial intelligence (AI) offers a powerful toolkit to accelerate the discovery and optimization of this compound-based compounds. Molecular modeling and docking studies can predict the binding interactions of this compound and its analogs with various biological targets, providing insights into their mechanism of action at a molecular level. nih.gov This in silico approach can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby saving time and resources.

Furthermore, AI and machine learning algorithms can be trained on existing data for acridone alkaloids to predict the biological activities of novel, virtually generated structures. These generative models can explore a vast chemical space to design new this compound derivatives with optimized properties. AI can also play a crucial role in retrosynthetic analysis, suggesting efficient synthetic routes for these novel compounds. The use of such computational tools can significantly streamline the drug discovery pipeline for this compound-based therapeutics.

Addressing Research Challenges and Identifying Promising Avenues for Mechanistic Investigation

Despite its potential, research on this compound faces several challenges, including its isolation from natural sources and the complexity of its total synthesis. Overcoming these hurdles will require the development of more efficient extraction and purification techniques, as well as innovative synthetic strategies.

Promising avenues for mechanistic investigation lie in unraveling the precise molecular pathways through which this compound exerts its biological effects. For instance, detailed studies are needed to determine whether its cytotoxic effects are primarily due to DNA intercalation, enzyme inhibition, or the induction of apoptosis. Techniques such as transcriptomics and proteomics can provide a global view of the cellular response to this compound treatment, helping to identify key signaling pathways and downstream effectors. A deeper understanding of its mechanism of action will be essential for its potential translation into a therapeutic agent. Research into other acridone alkaloids has highlighted the importance of substituent positions on the heterocyclic core for determining biological properties and selectivity, a principle that will undoubtedly apply to this compound as well. nih.gov

Q & A

Q. What protocols ensure the reproducibility of this compound’s reported anti-inflammatory effects in independent laboratories?

- Methodological Answer: Publish detailed step-by-step protocols for key assays (e.g., LPS-induced cytokine inhibition in macrophages). Include raw data (e.g., ELISA readings), reagent lot numbers, and equipment calibration records. Collaborate via open-science platforms to validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.